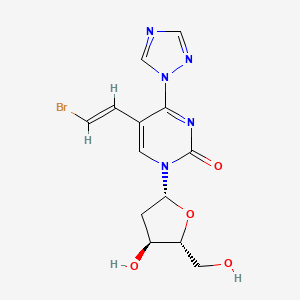
(3-Phenoxyphenyl)methyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarboxylic acid, 2,2-dichloro-1-(4-chlorophenyl)-, (3-phenoxyphenyl)methyl ester, (±)- is a complex organic compound known for its significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a cyclopropane ring, dichloro and chlorophenyl groups, and a phenoxyphenyl ester moiety. Its chemical properties and reactivity make it a valuable substance for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2,2-dichloro-1-(4-chlorophenyl)-, (3-phenoxyphenyl)methyl ester, (±)- typically involves multiple steps, starting from readily available precursors. The process generally includes the following steps:
Formation of Cyclopropanecarboxylic Acid Derivative: The initial step involves the preparation of cyclopropanecarboxylic acid derivatives through cyclopropanation reactions. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of Dichloro and Chlorophenyl Groups: The next step involves the introduction of dichloro and chlorophenyl groups through halogenation reactions. Chlorinating agents like thionyl chloride or phosphorus pentachloride are commonly used.
Esterification: The final step is the esterification of the cyclopropanecarboxylic acid derivative with (3-phenoxyphenyl)methanol. This reaction is typically catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 2,2-dichloro-1-(4-chlorophenyl)-, (3-phenoxyphenyl)methyl ester, (±)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted derivatives with amine or thiol groups.
Scientific Research Applications
Cyclopropanecarboxylic acid, 2,2-dichloro-1-(4-chlorophenyl)-, (3-phenoxyphenyl)methyl ester, (±)- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid, 2,2-dichloro-1-(4-chlorophenyl)-, (3-phenoxyphenyl)methyl ester, (±)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes in microorganisms or cancer cells.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid derivatives: These compounds share the cyclopropane ring structure and exhibit similar reactivity.
Dichlorophenyl esters: Compounds with dichlorophenyl groups and ester functionalities.
Phenoxyphenyl esters: Compounds containing phenoxyphenyl ester moieties.
Uniqueness
Cyclopropanecarboxylic acid, 2,2-dichloro-1-(4-chlorophenyl)-, (3-phenoxyphenyl)methyl ester, (±)- stands out due to its combination of structural features, which confer unique chemical properties and biological activities
Properties
CAS No. |
63935-30-8 |
|---|---|
Molecular Formula |
C23H17Cl3O3 |
Molecular Weight |
447.7 g/mol |
IUPAC Name |
(3-phenoxyphenyl)methyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H17Cl3O3/c24-18-11-9-17(10-12-18)22(15-23(22,25)26)21(27)28-14-16-5-4-8-20(13-16)29-19-6-2-1-3-7-19/h1-13H,14-15H2 |
InChI Key |
ALHSCZUIMTUMAV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Cl)Cl)(C2=CC=C(C=C2)Cl)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


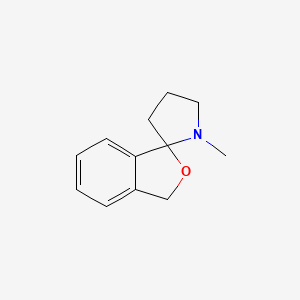

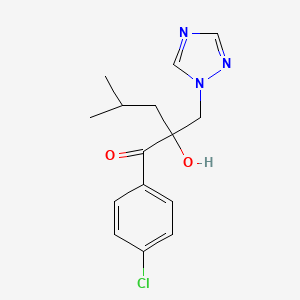

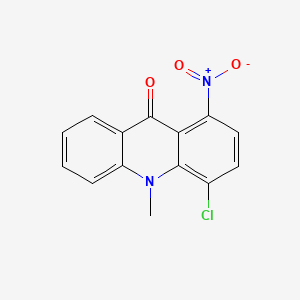
![4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B12692817.png)


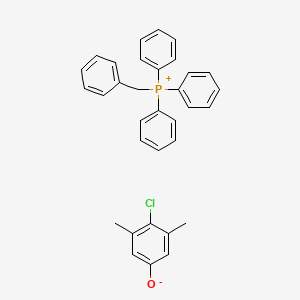
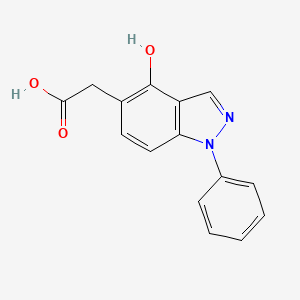


![14-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B12692851.png)
